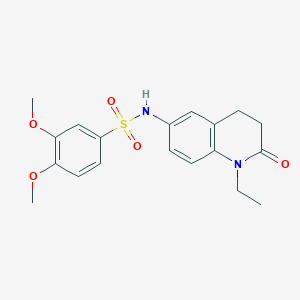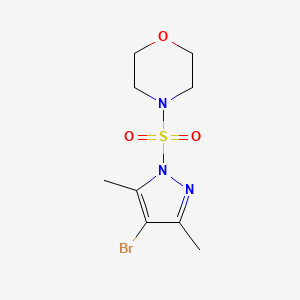![molecular formula C12H14ClFN2O3S B2681194 2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide CAS No. 2411217-09-7](/img/structure/B2681194.png)
2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a cyclopropylsulfamoyl group, and a fluorophenyl group attached to a propanamide backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylsulfamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable sulfonyl chloride to form the cyclopropylsulfamoyl intermediate.
Introduction of the fluorophenyl group: The intermediate is then reacted with a fluorinated aromatic compound under appropriate conditions to introduce the fluorophenyl group.
Formation of the final product: The final step involves the reaction of the intermediate with 2-chloropropanoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-[3-(cyclopropylsulfamoyl)phenyl]propanamide
- 2-Chloro-N-[4-fluorophenyl]propanamide
- N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]acetamide
Uniqueness
2-Chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide is unique due to the combination of its chloro, cyclopropylsulfamoyl, and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the fluorophenyl group can enhance its biological activity and stability, making it a valuable compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-N-[3-(cyclopropylsulfamoyl)-4-fluorophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O3S/c1-7(13)12(17)15-9-4-5-10(14)11(6-9)20(18,19)16-8-2-3-8/h4-8,16H,2-3H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWQWKHNIXGTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)S(=O)(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(tetrazol-1-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2681115.png)




![Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate](/img/structure/B2681123.png)
![1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B2681124.png)
![1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane](/img/structure/B2681125.png)
![3-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2681126.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2681128.png)
![8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2681129.png)

